Propenylguaiacol

Vue d'ensemble

Description

Propenylguaiacol, also known as 4-propenyl-2-methoxyphenol, is a phenolic compound with the molecular formula C10H12O2. It is a light yellow, slightly viscous liquid with a clove-like odor. This compound is a mixture of cis and trans isomers, with the trans isomer being more predominant . This compound is commonly found in essential oils and is used in the preparation of flavors and fragrances .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Propenylguaiacol can be synthesized through various methods. One common method involves the methylation of catechol followed by selective mono-demethylation . Another method includes the hydrolysis of o-anisidine via its diazonium derivative .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic transformation of lignin. This process involves the use of catalysts such as La(OTf)3 to hydrolyze lignin ether linkages, forming alkyl-syringol and alkyl-guaiacol, which further undergo decarbonization and demethoxylation to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Propenylguaiacol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products:

Applications De Recherche Scientifique

Flavoring and Fragrance Industry

Propenylguaiacol is primarily known for its use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its aromatic properties are similar to those of eugenol, which is widely used for its clove-like scent.

- Flavoring Applications : It is utilized in food formulations to enhance flavor profiles, particularly in products that aim to replicate natural flavors.

- Fragrance Applications : In cosmetics, this compound contributes to the scent of various products, providing an appealing olfactory experience.

Synthesis of Vanillin and Other Compounds

One of the most significant applications of this compound is its role as a precursor in the synthesis of vanillin, a widely used flavoring agent. The conversion of this compound to vanillin can occur through several chemical pathways:

| Synthesis Method | Description |

|---|---|

| Oxidation | This compound can be oxidized to produce vanillin using various catalysts under controlled conditions. |

| Hydrolysis | Hydrolytic cleavage can yield vanillin from this compound by breaking specific chemical bonds. |

| Methylation | Methylation processes can modify this compound to enhance its flavoring properties further. |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property makes it a candidate for use as a natural preservative in food products.

- Case Study : A study demonstrated that this compound showed effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential application in food safety and preservation .

Health Benefits and Pharmacological Research

This compound has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties.

- Antioxidant Activity : Phenolic compounds like this compound are known for their ability to scavenge free radicals, which may contribute to reducing oxidative stress .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, presenting opportunities for therapeutic applications .

Industrial Applications

In addition to food and fragrance industries, this compound has potential applications in:

- Bioplastics : As a renewable resource derived from lignin, this compound could be utilized in developing biodegradable plastics.

- Adhesives and Coatings : Its chemical properties make it suitable for use in adhesives and coatings that require strong bonding capabilities.

Mécanisme D'action

The mechanism of action of propenylguaiacol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound acts as a potent scavenger of reactive oxygen species, thereby protecting cells from oxidative damage.

Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Comparaison Avec Des Composés Similaires

Uniqueness: Propenylguaiacol is unique due to its specific isomeric form and its predominant use in the preparation of flavors and fragrances. Its distinct clove-like odor and its role as an intermediate in the synthesis of high-value chemicals set it apart from other similar compounds .

Activité Biologique

Propenylguaiacol, also known as 4-propenylguaiacol, is a phenolic compound derived from lignin, a complex organic polymer found in the cell walls of plants. This compound has garnered interest due to its diverse biological activities, including antioxidant, antimicrobial, and potential therapeutic effects. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

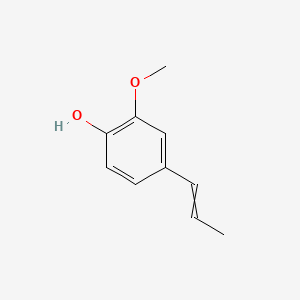

This compound has the following chemical structure:

- Chemical Formula : C₉H₁₀O₂

- Molecular Weight : 150.18 g/mol

- IUPAC Name : 4-propenyl-2-methoxyphenol

This structure contributes to its reactivity and biological properties, making it a subject of various studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are essential for neutralizing free radicals, which can cause oxidative stress and lead to various diseases.

- Research Findings : A study demonstrated that this compound effectively scavenges free radicals in vitro, suggesting its potential use as a natural antioxidant in food preservation and health supplements .

2. Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens.

- Case Study : In a study assessing the antifungal activity of essential oil components, this compound showed notable inhibition against Candida species and other fungi . The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations.

| Microorganism | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.5 |

| Aspergillus niger | 1.0 |

| Staphylococcus aureus | 0.25 |

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties.

- Research Findings : In animal models, this compound administration resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent . This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : this compound donates electrons to free radicals, thus neutralizing their harmful effects.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Membrane Disruption : The compound can disrupt microbial cell membranes, leading to cell death.

Safety and Toxicology

Toxicological studies on this compound indicate that it has a relatively low toxicity profile at standard doses. Long-term studies have shown no significant adverse effects in animal models when administered at therapeutic levels . However, further studies are required to fully understand its safety in humans.

Propriétés

IUPAC Name |

2-methoxy-4-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIOGJUNALELMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022413 | |

| Record name | Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-54-1 | |

| Record name | Isoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoeugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.